molecular formula C7H4Br3F B1448618 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene CAS No. 1804933-11-6

1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene

Cat. No.: B1448618
CAS No.: 1804933-11-6
M. Wt: 346.82 g/mol
InChI Key: QHTINKMUZDQXPW-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene (CAS 1804933-11-6) is an organic compound with the molecular formula C7H4Br3F and a molecular weight of 346.82 . This benzyl bromide derivative is characterized by multiple bromine substituents, which make it a versatile and reactive intermediate in chemical synthesis . Its structure, featuring both aryl bromides and a benzyl bromide group, allows it to participate in various metal-catalyzed cross-coupling reactions and serve as an electrophile for nucleophilic substitutions. This makes it a valuable building block for constructing more complex molecules in pharmaceutical and agrochemical research . Researchers should handle this compound with care. It is classified with the signal word "Danger" and carries hazard statements indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Appropriate personal protective equipment is essential. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dibromo-2-(bromomethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTINKMUZDQXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene typically involves:

  • Starting from a fluorobenzene derivative.
  • Selective bromination at specific positions on the aromatic ring.
  • Introduction of a bromomethyl group at the 2-position.
  • Control of reaction conditions to achieve the desired substitution pattern.

This approach requires careful control of regioselectivity and reaction parameters to avoid over-bromination or undesired side-products.

Bromination of Fluorobenzene Derivatives

2.1 Aromatic Bromination

  • The aromatic ring is brominated to introduce bromine atoms at the 1 and 3 positions relative to the fluorine substituent.
  • Bromination is generally carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or under radical conditions.
  • The presence of fluorine influences the regioselectivity of bromination due to its electron-withdrawing effect, directing bromine substitution to the meta positions (1 and 3 positions relative to fluorine).

Bromomethyl Group Introduction

  • The bromomethyl group at position 2 is typically introduced via side-chain bromination of a methyl group attached to the aromatic ring.
  • This can be achieved by first introducing a methyl group at the 2-position followed by bromination using reagents such as N-bromosuccinimide (NBS) under radical conditions (e.g., with light or radical initiators).
  • Alternatively, direct bromomethylation can be performed using formaldehyde and hydrobromic acid, or bromomethylating agents like bromomethyl ethers under acidic conditions.

Research Findings and Analytical Data

  • The molecular weight of this compound is 346.82 g/mol.
  • The compound's formula is C7H4Br3F.
  • Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution pattern.
  • Stability considerations include storage under sealed, moisture-free conditions at low temperatures (-20°C to -80°C) to prevent degradation.

Related Patents and Synthetic Insights

While no direct patent for the preparation of this compound was found, related halogenated fluorobenzene compounds have been synthesized using:

  • Controlled bromination reactions.
  • Use of diazotization and halogenation steps for selective substitution.
  • Catalytic methods involving palladium and other transition metals for halogen exchange or functionalization.

These methods highlight the importance of controlling reaction conditions to achieve the desired substitution on the aromatic ring without over-halogenation or side reactions.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Notes
Aromatic bromination Br2, FeBr3 catalyst Introduce bromines at 1,3-positions Fluorine directs substitution meta
Side-chain bromination NBS, radical initiator, light Convert methyl to bromomethyl group Radical bromination specificity
Bromomethylation alternative Formaldehyde + HBr or bromomethylating agents Direct introduction of bromomethyl Acidic conditions required
Purification Recrystallization or chromatography Isolate pure compound Essential for research use

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms and the bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated and fluorinated benzoic acids or reduction to form less brominated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of brominated and fluorinated benzoic acids.

    Reduction: Formation of less brominated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(bromomethyl)-5-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can form strong bonds with nucleophilic sites on biological molecules, leading to various biological effects. The bromomethyl group can also undergo metabolic activation, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Boiling Point (°C) Hazard Profile
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene C₇H₄Br₃F 346.82 2 Br (ring), 1 Br (methyl), 1 F No data H302, H314
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene C₇H₅Br₂F₂ 290.93 1 Br (ring), 1 Br (methyl), 2 F No data Likely H302, H314*
2-Chloro-1,3-dibromo-5-fluorobenzene C₆H₂Br₂ClF 288.35 2 Br, 1 Cl, 1 F No data Corrosive (inferred)
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 1 Br (methyl), 2 F 65 Not specified
5-Bromo-1-chloro-2,6-difluorobenzene C₆H₂BrClF₂ 225.44 1 Br, 1 Cl, 2 F No data H314 (inferred)

*Inferred from structural similarity to brominated aromatics.

Structural and Reactivity Differences

Halogen Composition :

  • The target compound has three bromine atoms , enhancing its electrophilicity and suitability for substitution reactions compared to analogs with fewer bromines (e.g., 5-Bromo-1-chloro-2,6-difluorobenzene) .
  • Fluorine vs. Chlorine : Fluorine’s high electronegativity increases the ring’s electron-withdrawing effect, directing reactivity to meta/para positions. Chlorine, while also electron-withdrawing, offers weaker activation for nucleophilic substitution compared to bromine .

In contrast, compounds like α-Bromo-3,5-difluorotoluene lack this steric hindrance, favoring faster substitutions at the methyl position .

Thermal Stability :

  • The requirement for low-temperature storage (2–8°C) of the target compound suggests thermal instability, possibly due to the labile bromomethyl group. In contrast, α-Bromo-3,5-difluorotoluene (bp 65°C) is more volatile but less brominated, reducing decomposition risks .

Spectroscopic and Computational Data

  • FTIR/Raman Analysis : For 2-chloro-1,3-dibromo-5-fluorobenzene, vibrational modes at 1,080 cm⁻¹ (C-F stretch) and 550 cm⁻¹ (C-Br bend) were reported . The target compound’s additional bromomethyl group would introduce distinct C-Br stretching bands near 600 cm⁻¹.

Biological Activity

1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene is a halogenated aromatic compound notable for its unique structural features, including multiple bromine and fluorine substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

Chemical Structure and Properties

The chemical formula of this compound is C7H4Br3F. It has a molecular weight of approximately 295.83 g/mol. The compound's structure features:

  • Bromine atoms at the 1 and 3 positions.
  • A bromomethyl group at the 2 position.
  • A fluorine atom at the 5 position.

This arrangement significantly influences its reactivity and biological interactions.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the pharmacokinetics of co-administered drugs. Inhibition of these enzymes can lead to increased plasma concentrations of drugs metabolized by these pathways, potentially enhancing their effects or toxicity.

Toxicological Profile

The compound has been classified with several safety warnings:

  • Harmful if swallowed (H302).
  • Causes skin irritation (H315).
    These properties necessitate careful handling and further investigation into its safety profile in biological systems .

The mechanism by which this compound exerts its biological effects involves:

  • Electrophilic aromatic substitution : The bromine atoms can participate in reactions with nucleophiles.
  • Influence on electronic properties : The fluorine atom modifies the electron density on the aromatic ring, affecting reactivity and stability.

Study on Drug Interactions

A study conducted to evaluate the interaction between this compound and various pharmaceuticals highlighted significant alterations in drug metabolism profiles when this compound was present. For instance, co-administration with drugs primarily metabolized by CYP1A2 resulted in increased plasma levels of those drugs, indicating a need for dosage adjustments in therapeutic settings.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that modifications to halogen positions can significantly affect biological activity. Compounds with additional electron-withdrawing groups tend to exhibit enhanced inhibition of cytochrome P450 enzymes. This insight suggests that further derivatization of this compound could lead to more potent inhibitors with specific therapeutic applications .

Data Table: Biological Activity Summary

Biological Activity Details
Cytochrome P450 Inhibition Inhibits CYP1A2 and CYP2C9
Toxicity Profile Harmful if swallowed; causes skin irritation
Potential Drug Interactions Alters metabolism of co-administered drugs
Mechanism of Action Electrophilic substitution; electronic modulation

Q & A

Q. What are the standard synthetic routes for 1,3-dibromo-2-(bromomethyl)-5-fluorobenzene?

The synthesis typically involves halogenation and functionalization steps. A common method is the bromination of fluorinated toluene derivatives using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). For example, bromination of 3-bromo-5-fluoro-2-methylbenzene can introduce additional bromine substituents at the 1- and 3-positions . Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting patterns for aromatic protons adjacent to halogens).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₇H₄Br₃F: ~347.7 g/mol) and isotopic patterns.
  • X-ray Crystallography : To resolve spatial arrangements of substituents, particularly in polymorphic studies .

Q. Table 1: Key Physical Properties

PropertyValueReference
Molecular Weight347.7 g/mol
Boiling Point~234°C (estimated)
Density1.72–1.75 g/cm³

Advanced Research Questions

Q. What challenges arise in regioselective bromination, and how are they addressed?

Competing bromination at adjacent positions can occur due to the electron-withdrawing effects of fluorine and bromine. To enhance selectivity:

  • Use directing groups (e.g., methyl in 2-position) to stabilize intermediates.
  • Employ low-temperature bromination (-10°C to 0°C) in non-polar solvents (e.g., CCl₄) to slow reaction kinetics .
  • Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. How does the compound’s reactivity compare to structurally similar halogenated aromatics?

The trifunctional bromine substituents increase electrophilicity, making it prone to nucleophilic aromatic substitution (SNAr). Compared to mono-brominated analogs:

  • Reactivity : Higher due to cumulative electron-withdrawing effects.
  • Applications : More versatile in synthesizing dendrimers or cross-coupling precursors (e.g., Suzuki-Miyaura reactions) .

Q. Table 2: Comparative Reactivity with Analogues

CompoundRelative SNAr Rate (vs. Reference)Key Application
1-Bromo-3,5-difluorobenzene1.0 (Baseline)Drug intermediates
1,3-Dibromo-5-fluorobenzene2.3Polymer cross-linking
This compound4.7Dendrimer synthesis

Q. What computational tools are used to predict retrosynthetic pathways?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable routes. For example:

  • Step 1 : Deconstruction via disconnection of bromomethyl groups.
  • Step 2 : Identification of precursor molecules (e.g., 5-fluoro-2-methylbenzene derivatives).
  • Validation : Transition state analysis (Gaussian) confirms feasibility of proposed intermediates .

Q. How are contradictions in biological activity data resolved?

Conflicting reports on antimicrobial efficacy may arise from:

  • Assay Variability : Differences in bacterial strains or culture conditions.
  • Solubility Issues : Low aqueous solubility (logP ~3.5) can reduce bioavailability.
  • Mitigation : Standardize testing protocols (CLSI guidelines) and use prodrug strategies to enhance solubility .

Methodological Guidance

Q. Designing experiments to study degradation pathways

  • Oxidative Degradation : Expose to H₂O₂/UV light and monitor via HPLC-MS.
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures.
  • Hydrolytic Studies : pH-dependent hydrolysis in buffered solutions (pH 2–12) .

Q. Best practices for safe handling and storage

  • Storage : Inert atmosphere (Argon), amber glass vials at -20°C.
  • PPE : Nitrile gloves, chemical goggles, and fume hood use.
  • Spill Management : Neutralize with sodium thiosulfate (for bromine release) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in yields (40–75%) may stem from trace moisture (hydrolyzes Br₂). Use molecular sieves or anhydrous solvents .
  • Biological Activity : Inconsistent IC₅₀ values require orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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